2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one
CAS No.: 63274-90-8
Cat. No.: VC19415220
Molecular Formula: C20H15N3O
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63274-90-8 |
|---|---|
| Molecular Formula | C20H15N3O |
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 2-(5-methylpyridin-2-yl)-3-phenylquinazolin-4-one |
| Standard InChI | InChI=1S/C20H15N3O/c1-14-11-12-18(21-13-14)19-22-17-10-6-5-9-16(17)20(24)23(19)15-7-3-2-4-8-15/h2-13H,1H3 |
| Standard InChI Key | YHEUDSWMARFFSM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characterization
Basic Chemical Properties
2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one (CAS No. 63274-90-8) is a planar heterocyclic compound characterized by a fused bicyclic system comprising a benzene ring and a pyrimidinone moiety. The presence of a 5-methylpyridine substituent at position 2 and a phenyl group at position 3 introduces steric and electronic modifications that influence its reactivity and biological interactions. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₅N₃O |
| Molecular Weight | 313.4 g/mol |
| CAS Registry Number | 63274-90-8 |
| IUPAC Name | 3-(5-Methylpyridin-2-yl)-2-phenylquinazolin-4(3H)-one |
The compound’s structure has been validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with spectral data confirming the integration of the pyridine and phenyl substituents into the quinazolinone scaffold .
Structural Insights and Computational Analysis
Density functional theory (DFT) calculations reveal that the methyl group on the pyridine ring enhances electron density at the nitrogen atoms, potentially facilitating hydrogen bonding with biological targets . X-ray crystallography of analogous quinazolinones demonstrates that the planar core allows for π-π stacking interactions with aromatic residues in enzyme active sites, a feature critical for kinase inhibition .
Synthesis Methodologies
General Synthetic Pathways
The synthesis of 2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one typically involves a multi-step protocol starting from anthranilic acid derivatives. A common approach utilizes the condensation of 5-methylpyridine-2-carbaldehyde with anthranilamide under oxidative conditions, followed by cyclization in dimethyl sulfoxide (DMSO) at elevated temperatures.
Representative Synthesis Route:
-
Aldehyde Preparation: 5-Methylpyridine-2-carbaldehyde is synthesized via oxidation of 2-(hydroxymethyl)-5-methylpyridine.
-
Condensation: The aldehyde reacts with anthranilamide in DMSO at 120°C for 12 hours, forming an intermediate Schiff base.
-
Oxidative Cyclization: Atmospheric oxygen facilitates cyclization, yielding the quinazolinone core. Purification via column chromatography typically achieves yields of 60–75%.
Optimization Strategies
Recent advances emphasize solvent selection and catalyst use to enhance efficiency. For instance, employing ionic liquids as reaction media improves yield by 15–20% compared to traditional DMSO-based systems. Microwave-assisted synthesis has also reduced reaction times from hours to minutes while maintaining product integrity .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Preliminary screens against Gram-positive bacteria (e.g., Staphylococcus aureus) reveal minimum inhibitory concentrations (MICs) of 8–16 μg/mL, attributed to interference with bacterial DNA gyrase. The phenyl group at position 3 enhances membrane permeability, enabling rapid intracellular accumulation.
Metal-Chelating Properties
Pharmacokinetic and Toxicological Profile
ADME Properties
Computational predictions using SwissADME indicate high gastrointestinal absorption (80–90%) but limited blood-brain barrier penetration (BBB score: 0.12). The compound undergoes hepatic metabolism via CYP3A4, producing inactive hydroxylated metabolites excreted renally .
Toxicity Considerations
Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) suggest a favorable safety margin, though chronic exposure at 50 mg/kg for 28 days induced mild hepatotoxicity in Wistar rats.
Comparative Analysis with Analogues
| Compound | EGFR IC₅₀ (μM) | MIC (S. aureus) (μg/mL) | Log P |
|---|---|---|---|
| 2-(5-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one | 0.9 | 12 | 2.8 |
| Erlotinib | 0.02 | N/A | 3.1 |
| Ciprofloxacin | N/A | 0.5 | -1.2 |
This table underscores the compound’s balanced potency and lipophilicity, positioning it as a promising scaffold for dual-action therapeutics.
Future Directions and Challenges
Synthesis Scalability
Current methodologies face limitations in scalability due to reliance on costly catalysts (e.g., palladium). Exploring heterogeneous catalysis or biocatalytic routes could address this.
Targeted Drug Delivery
Nanoparticle encapsulation (e.g., PLGA-based systems) may enhance bioavailability and reduce off-target effects, particularly in oncology applications .
Structure-Activity Relationship (SAR) Studies
Systematic modification of the pyridine methyl group and phenyl substituents could optimize kinase selectivity and mitigate toxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume